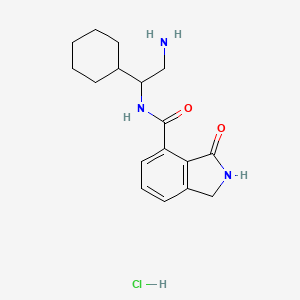
3-(3-((6-methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-((6-methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are known for their wide range of applications in medicinal chemistry due to their unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions The synthesis of 3-(3-((6-methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one typically involves multiple steps. Initial steps may include the preparation of intermediate compounds, followed by specific reactions to combine these intermediates into the desired compound. These reactions often require precise conditions such as specific temperature ranges, solvent choices, and catalysts to ensure high yield and purity.
Industrial Production Methods Industrial production methods may utilize optimized synthetic routes that allow for scale-up, focusing on cost-efficiency and sustainability. Often, these methods involve continuous flow synthesis or batch processing with rigorous quality control measures.
化学反応の分析
Types of Reactions it Undergoes 3-(3-((6-methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one can undergo a variety of chemical reactions including oxidation, reduction, and substitution.
Common Reagents and Conditions Used in These Reactions Common reagents may include oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride, depending on the desired reaction. Substitution reactions often involve nucleophiles or electrophiles under specific pH conditions or in the presence of catalysts.
Major Products Formed from These Reactions The major products depend on the nature of the chemical reaction. For example, oxidation may yield an oxygenated derivative, while substitution may result in the replacement of a specific functional group with another.
科学的研究の応用
3-(3-((6-methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one is of significant interest in various fields of scientific research:
Chemistry In chemistry, this compound can be studied for its reactivity and stability under different conditions, contributing to the understanding of heterocyclic compounds.
Biology In biology, its interactions with biological macromolecules can be explored, potentially revealing new pathways or mechanisms in cellular processes.
Medicine In medicinal chemistry, it may serve as a lead compound in the development of new pharmaceuticals, particularly if it exhibits interesting biological activities.
Industry Industrially, its derivatives may be used in the formulation of new materials with specific properties, such as pharmaceuticals, agrochemicals, or advanced polymers.
作用機序
The mechanism by which 3-(3-((6-methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one exerts its effects can involve binding to specific molecular targets such as enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The molecular pathways involved can be complex and often require detailed studies to fully elucidate.
類似化合物との比較
Similar compounds to 3-(3-((6-methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one may include other heterocyclic compounds with similar structural frameworks. What sets this compound apart could be its unique substituents and the specific configuration of functional groups that confer distinct biological or chemical properties.
Here’s a list of some similar compounds:
3-(6-methoxypyrazin-2-yl)-1-methylpyridin-2(1H)-one
1-methyl-3-(4-(trifluoromethyl)phenyl)pyridin-2(1H)-one
2-(6-methoxypyrazin-2-yl)-1-methylpyridin-4(1H)-one
That’s a comprehensive overview. Any specific area you’d like to dig into deeper?
特性
IUPAC Name |
3-[3-(6-methoxypyrazin-2-yl)oxypiperidine-1-carbonyl]-1-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4/c1-20-7-4-6-13(16(20)22)17(23)21-8-3-5-12(11-21)25-15-10-18-9-14(19-15)24-2/h4,6-7,9-10,12H,3,5,8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZDPRHLSGIQNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCCC(C2)OC3=NC(=CN=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-dimethoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2527434.png)
![(2R)-2-[(1-Methylindole-5-carbonyl)amino]-2-phenylacetic acid](/img/structure/B2527435.png)
![2-cyano-N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2527436.png)
![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2527438.png)


![ethyl 4-(2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetyl)piperazine-1-carboxylate](/img/structure/B2527446.png)


![3-({1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl}sulfonyl)benzoic acid](/img/structure/B2527451.png)

![2-((6-acetamidopyridazin-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2527454.png)

